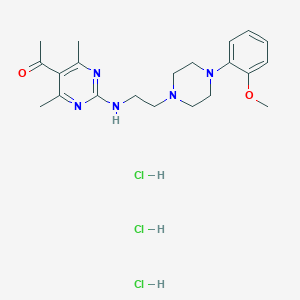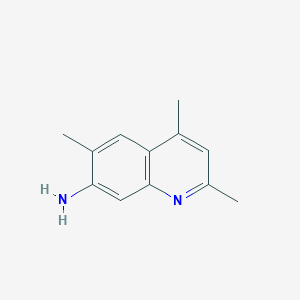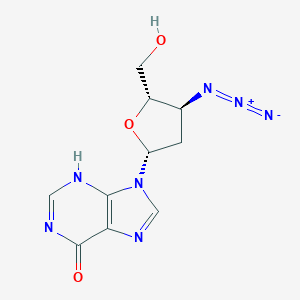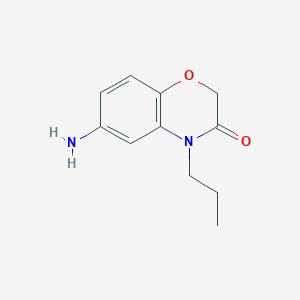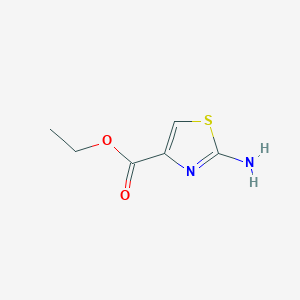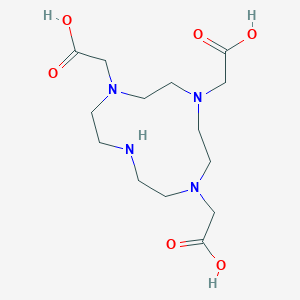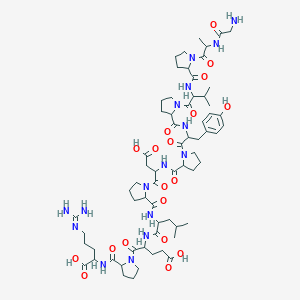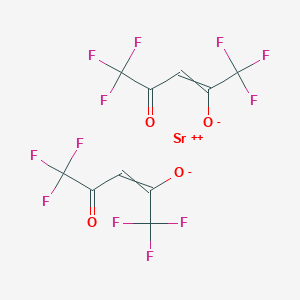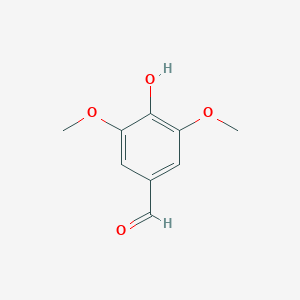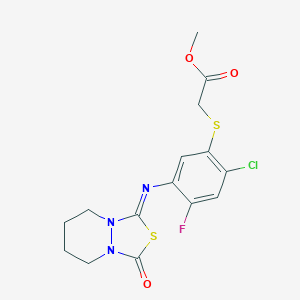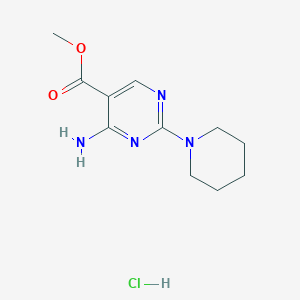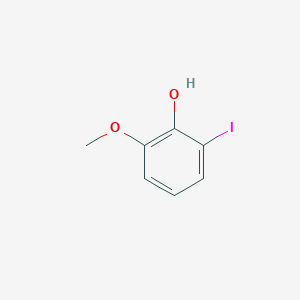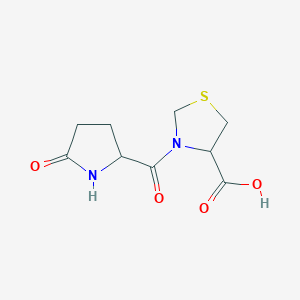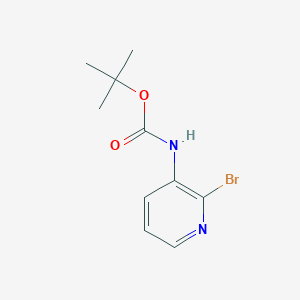
IronSULFUR CLUSTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-sulfur clusters (ISCs) are essential cofactors found in proteins that play critical roles in various biological processes, including electron transfer, enzymatic catalysis, DNA synthesis, and gene regulation. These clusters consist of iron and sulfur atoms that are coordinated by cysteine residues in proteins. The unique electronic properties of these clusters enable them to function as electron carriers and catalytic centers in many biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Quantum Mechanics of Iron-Sulfur Clusters : Iron-sulfur clusters are pivotal in biological processes such as electron transfer and catalysis. A quantum calculation of electronic levels of [2Fe-2S] and [4Fe-4S] clusters reveals limitations in traditional models, demonstrating a higher state density than previously thought, which explains their widespread catalytic roles in nature (Sharma et al., 2014).
Diverse Structures and Functions : Iron-sulfur proteins, found in all life forms, perform multiple functions beyond electron transfer, such as catalysis and gene regulation. Their oxidation states and modular nature allow them to be involved in diverse biochemical processes (Beinert et al., 1997).
Formation in Bacteria : The assembly and insertion of iron-sulfur clusters in bacteria is complex, involving the handling of cellular toxicity of iron and sulfur. This highlights the intricate biological processes necessary for their formation and function (Frazzon & Dean, 2003).
Sensors of Environmental Conditions : Iron-sulfur clusters in transcriptional regulators act as sensors for environmental conditions, such as oxygen and nitric oxide levels. This function is made possible by their redox and coordination properties (Crack et al., 2014).
Structural Conversions : Iron-sulfur clusters in both synthetic and protein-bound forms undergo structural conversions, playing a central role in conversion chemistry. These conversions highlight the dynamic nature of these clusters (Holm & Lo, 2016).
Role in Cellular Processes : Iron-sulfur clusters are essential for various cellular processes, including electron transport, substrate binding, and gene regulation. Their biosynthesis involves complex systems that are unified by certain key components (Johnson et al., 2005).
Biosensors of Oxidants and Iron : Certain proteins containing iron-sulfur clusters function as biosensors, detecting levels of oxygen and iron. This function is crucial for cellular responses to environmental changes (Rouault & Klausner, 1996).
Electronic and Magnetic Properties : The electronic and magnetic properties of iron-sulfur clusters, vital in biochemistry, are studied using spectroscopic methods. These studies help understand their role in electron transfer and catalysis (Mouesca & Lamotte, 1998).
Assembly Pathways in Bacteria : Bacteria have multiple pathways for iron-sulfur cluster assembly, each serving different roles, such as stress response and enzyme-specific assembly. Understanding these pathways enhances our knowledge of cellular iron metabolism (Ayala-Castro et al., 2008).
Eigenschaften
CAS-Nummer |
123919-08-4 |
|---|---|
Produktname |
IronSULFUR CLUSTER |
Molekularformel |
Fe4H4S4-4 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChI-Schlüssel |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Kanonische SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonyme |
.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(tetrahydro-2H-pyran-2-yl)methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



